N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine
Description
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Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-propan-2-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-11(2)15-7-5-12(6-8-15)14-10-13-4-3-9-16-13/h11-14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJJSXZMOPFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine is a novel chemical compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with an isopropyl group and an oxolane (tetrahydrofuran) moiety. This structure may influence its solubility and biological interactions. The IUPAC name for this compound is N-(1-isopropyl-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)amine, with the following molecular formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 226.36 g/mol |
| Purity | 95% |
| Physical Form | Liquid |
| Storage Temperature | Room Temperature (RT) |
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in neuropharmacology. The compound's structural features suggest potential interactions with neurotransmitter systems, which could lead to various pharmacological effects.
Neuropharmacological Effects
- Serotonin Receptor Affinity : Studies suggest that derivatives of piperidine, including this compound, may have varying affinities for serotonin receptors, which are crucial in mood regulation and psychiatric disorders.
- Potential Antidepressant Properties : The modulation of serotonin pathways indicates a potential role in treating depression and anxiety disorders, warranting further investigation into its efficacy and mechanisms of action.
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that this compound exhibits minimal toxicity towards normal human lung fibroblast cells (WI38), suggesting a favorable safety profile compared to established chemotherapeutic agents like Doxorubicin .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate significant interactions with:
| Target Receptor | Binding Affinity (kcal/mol) |
|---|---|
| Serotonin Receptor 5HT1A | -9.5 |
| Dopamine D2 Receptor | -8.7 |
| NMDA Receptor | -7.8 |
These findings support the hypothesis that the compound may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine pathways.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methylpiperidin-4-yloxy)-3-(trifluoromethyl)benzene | Trifluoromethyl group enhancing lipophilicity | Antidepressant effects reported |
| 3-(isopropylamino)-1-(pyrrolidinyl)-propanamide | Pyrrolidine ring instead of piperidine | Anticancer properties noted |
| N-[4-(Dimethylamino)phenyl]-N'-isopropylurea | Urea linkage altering pharmacodynamics | Potential anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
